2-[(4-Bromobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that features an oxadiazole ring substituted with a 4-bromophenylmethylsulfanyl group and a 3,4,5-trimethoxyphenyl group
Preparation Methods
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Introduction of the 4-bromophenylmethylsulfanyl group: This step involves the reaction of the oxadiazole intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 3,4,5-trimethoxyphenyl group: This can be done through a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride.
Chemical Reactions Analysis
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium.
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring can engage in hydrogen bonding and π-π interactions, while the bromophenyl and trimethoxyphenyl groups can modulate the compound’s lipophilicity and electronic properties.
Comparison with Similar Compounds
Similar compounds to 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE include:
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE: Lacks the trimethoxyphenyl group, which may affect its biological activity and solubility.
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE: Similar structure but with one less methoxy group, potentially altering its electronic properties.
The uniqueness of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H17BrN2O4S |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H17BrN2O4S/c1-22-14-8-12(9-15(23-2)16(14)24-3)17-20-21-18(25-17)26-10-11-4-6-13(19)7-5-11/h4-9H,10H2,1-3H3 |
InChI Key |
RXLXUQNMRNCDGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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